4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde
Description
4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde is a chemical compound that features a thiophene ring substituted with a hydroxyphenyl group and a trifluoromethoxy group
Properties
IUPAC Name |
4-[3-hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O3S/c13-12(14,15)18-10-2-7(1-9(17)4-10)8-3-11(5-16)19-6-8/h1-6,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCNLWINQCPKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)OC(F)(F)F)C2=CSC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686569 | |
| Record name | 4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261952-26-4 | |
| Record name | 4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid.
Reduction: 4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the trifluoromethoxy group can enhance its binding affinity and selectivity for certain targets, while the thiophene ring can contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-[3-Hydroxyphenyl]thiophene-2-carbaldehyde: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
4-[3-Methoxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde: Contains a methoxy group instead of a hydroxy group, potentially altering its reactivity and interactions.
Uniqueness
The trifluoromethoxy group, in particular, is known for its electron-withdrawing properties, which can enhance the compound’s stability and reactivity in various reactions .
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